2-(Pyrrolidin-3-yloxy)acetamide hydrochloride
Overview
Description
2-(Pyrrolidin-3-yloxy)acetamide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Mechanism of Action
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anti-hcv activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride typically involves the reaction of pyrrolidine with chloroacetyl chloride to form 2-(pyrrolidin-3-yloxy)acetamide, followed by the addition of hydrochloric acid to obtain the hydrochloride salt. The reaction conditions generally include:
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Step 1: Formation of 2-(Pyrrolidin-3-yloxy)acetamide
Reagents: Pyrrolidine, chloroacetyl chloride
Solvent: Anhydrous dichloromethane
Temperature: 0-5°C
Reaction Time: 2-3 hours
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Step 2: Formation of this compound
Reagents: 2-(Pyrrolidin-3-yloxy)acetamide, hydrochloric acid
Solvent: Ethanol
Temperature: Room temperature
Reaction Time: 1-2 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-yloxy)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-(Pyrrolidin-3-yloxy)acetamide hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules.
Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Biological Studies: It is used in studies to understand the biological activity of pyrrolidine derivatives.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, used widely in medicinal chemistry.
Pyrrolidine-2-one: A derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with potential therapeutic applications.
Uniqueness
2-(Pyrrolidin-3-yloxy)acetamide hydrochloride is unique due to its specific structure, which allows for diverse chemical modifications. This versatility makes it a valuable compound in the synthesis of novel bioactive molecules and pharmaceuticals.
Properties
IUPAC Name |
2-pyrrolidin-3-yloxyacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-6(9)4-10-5-1-2-8-3-5;/h5,8H,1-4H2,(H2,7,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSNSRMYMUCBFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375473-26-9 | |
Record name | 2-(pyrrolidin-3-yloxy)acetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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